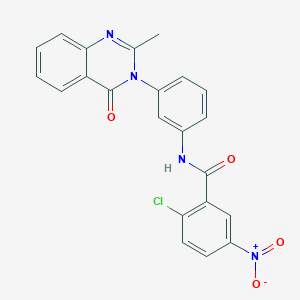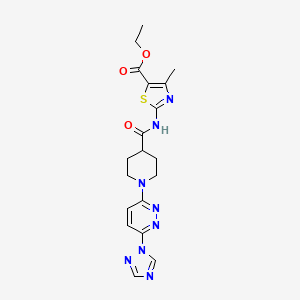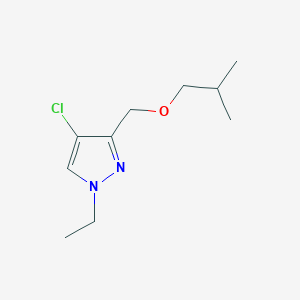
4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that is primarily used in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various applications in the field of chemistry and biochemistry.
Mechanism Of Action
The mechanism of action of 4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
Biochemical And Physiological Effects
Studies have shown that 4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the use of 4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. This compound may also be used as a tool for studying the role of enzymes in various cellular processes. Furthermore, the development of new synthesis methods for this compound may lead to the discovery of new compounds with even more potent biological activities.
Synthesis Methods
The synthesis of 4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole can be achieved by the reaction of 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with isobutyl chloroformate and sodium hydride in the presence of a suitable solvent. This method has been reported to yield high purity and good yields of the desired product.
Scientific Research Applications
4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole has been extensively used in scientific research for various applications. It is commonly used as a building block in the synthesis of other compounds, such as pyrazole-based ligands and inhibitors. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
4-chloro-1-ethyl-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-4-13-5-9(11)10(12-13)7-14-6-8(2)3/h5,8H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADAKDMAZHGKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


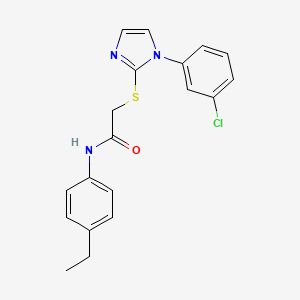
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2793762.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2793765.png)
![Sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate](/img/structure/B2793766.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793767.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793768.png)
![3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2793771.png)
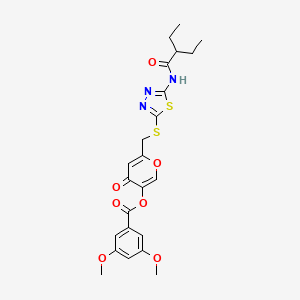
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2793775.png)
![2-(naphthalene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2793776.png)
